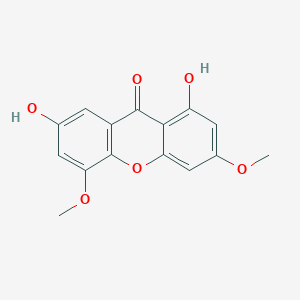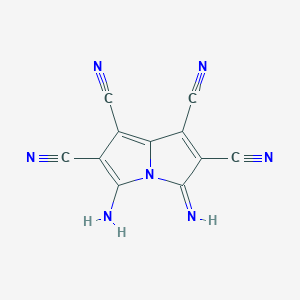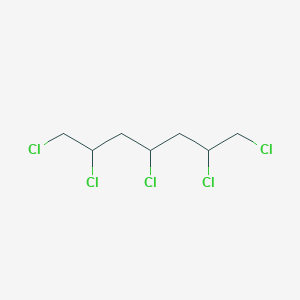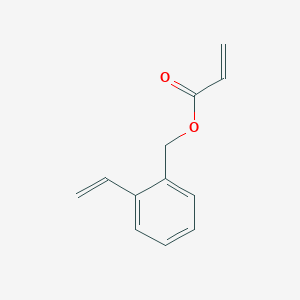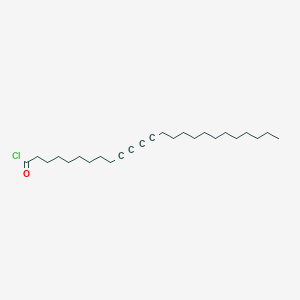
10,12-Pentacosadiynoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,12-Pentacosadiynoyl chloride is a chemical compound known for its unique structure and properties It is derived from 10,12-pentacosadiynoic acid, which is an amphiphilic diacetylene
Métodos De Preparación
The synthesis of 10,12-pentacosadiynoyl chloride typically involves the chlorination of 10,12-pentacosadiynoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of hydrogen chloride gas, resulting in the formation of the acyl chloride derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
10,12-Pentacosadiynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: It can undergo polymerization reactions to form polydiacetylenes, which are known for their colorimetric and thermochromic properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
Polydiacetylenes: Formed through polymerization reactions
Aplicaciones Científicas De Investigación
10,12-Pentacosadiynoyl chloride has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of polydiacetylenes for colorimetric sensors and thermochromic materials.
Chemistry: Employed as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Utilized in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10,12-pentacosadiynoyl chloride involves its reactivity towards nucleophiles and its ability to undergo polymerization. The compound can form covalent bonds with nucleophilic groups in biomolecules, leading to modifications that can alter their function. In polymerization reactions, the diacetylene moiety undergoes a 1,4-addition reaction, resulting in the formation of conjugated polymers with unique optical and electronic properties.
Comparación Con Compuestos Similares
10,12-Pentacosadiynoyl chloride can be compared with other diacetylene compounds such as:
10,12-Pentacosadiynoic Acid: The parent compound from which the acyl chloride is derived.
10,12-Pentacosadiynoyl Bromide: A similar compound with a bromine atom instead of chlorine.
10,12-Pentacosadiynoyl Fluoride: A fluorinated analogue with different reactivity and properties.
Uniqueness: The uniqueness of this compound lies in its ability to form stable acyl derivatives and its potential for polymerization, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
pentacosa-10,12-diynoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHLOYBGUWCCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471965 |
Source


|
| Record name | 10,12-Pentacosadiynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128937-83-7 |
Source


|
| Record name | 10,12-Pentacosadiynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
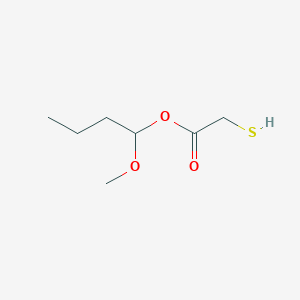
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
silane](/img/structure/B14277367.png)
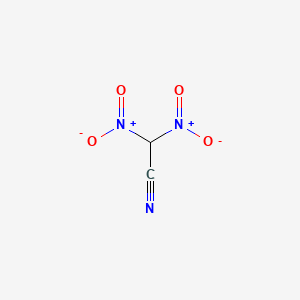
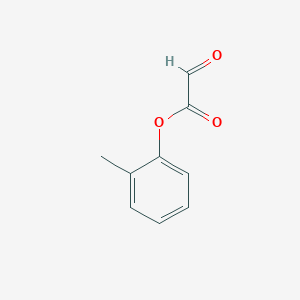

![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)

